molecular formula C7H3BrF2O B1375086 2-Bromo-3,5-difluorobenzaldehyde CAS No. 1232407-50-9

2-Bromo-3,5-difluorobenzaldehyde

Cat. No.: B1375086
CAS No.: 1232407-50-9
M. Wt: 221 g/mol
InChI Key: BXSMAMKROIRRQQ-UHFFFAOYSA-N
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Description

2-Bromo-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3BrF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research.

Safety and Hazards

The safety information available indicates that 2-Bromo-3,5-difluorobenzaldehyde is classified under GHS07, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, suggesting measures to prevent exposure and contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-3,5-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method involves the bromination of 3,5-difluorobenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced bromination techniques and efficient separation methods, such as distillation or crystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate in an aqueous medium.

    Reduction: Reducing agents like sodium borohydride in an alcohol solvent.

Major Products Formed

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 2-Bromo-3,5-difluorobenzoic acid.

    Reduction: Formation of 2-Bromo-3,5-difluorobenzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,5-difluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSMAMKROIRRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Bromo-3,5-difluorobenzaldehyde significant in the synthesis of korupensamines A and B?

A1: this compound, when complexed with chromium, acts as a versatile chiral building block in the synthesis of korupensamines A and B. The research demonstrates that a single enantiomer of the chromium complex derived from this compound can be transformed into both atropisomeric forms of the target molecules []. This is achieved through strategic manipulation of reaction conditions to control the stereochemistry of key bond formations and rotations. The presence of bromine and fluorine atoms in the molecule allows for further functionalization and fine-tuning of the synthetic pathway.

Q2: How does the presence of fluorine atoms in this compound contribute to the synthesis?

A2: The fluorine atoms in this compound play a crucial role in directing the stereochemical outcome of the synthesis []. They influence the reactivity of the molecule when complexed with chromium, facilitating selective transformations. For instance, the fluorine atom can be easily substituted with an isopropoxy group via nucleophilic substitution, introducing further structural diversity. This control over reactivity and stereochemistry is essential for accessing the desired atropisomeric forms of korupensamines A and B.

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